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Introduction

The ALKOVE-1 trial is a Phase 1/2 clinical study evaluating the safety, tolerability, and anti-
tumor activity of neladalkib (NVL-655), a selective anaplastic lymphoma kinase (ALK) inhibitor.
[1][2] This document provides a detailed overview of the trial's design, patient eligibility criteria,
and key experimental protocols. Neladalkib is designed to overcome resistance to previous
generations of ALK inhibitors and to penetrate the central nervous system.[3][4][5]

Clinical Trial Design
The ALKOVE-1 study is a Phase 1/2, dose-escalation and expansion study.[1][6]
Phase 1: Dose Escalation

The primary objective of Phase 1 was to determine the recommended Phase 2 dose (RP2D)
and, if applicable, the maximum tolerated dose (MTD) of neladalkib in patients with advanced
ALK-positive solid tumors. This phase also evaluated the overall safety and tolerability of the
drug.[1][6]

Phase 2: Dose Expansion
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The primary objective of Phase 2 is to evaluate the anti-tumor activity of neladalkib at the
RP2D, as measured by the objective response rate (ORR) assessed by Blinded Independent
Central Review (BICR).[1] Secondary objectives include assessing the duration of response
(DOR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and
clinical benefit rate (CBR).[1][6]

The Phase 2 portion of the trial is designed with registrational intent for patients with ALK-
positive non-small cell lung cancer (NSCLC) who have been previously treated with tyrosine
kinase inhibitors (TKIs). It also includes a cohort for TKI-naive patients to gather preliminary
data in a first-line setting.[4]

Table 1: ALKOVE-1 Phase 2 Cohorts
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Prior
. . Prior ALK TKI
Cohort Patient Population Chemotherapy/Imm
Therapy
unotherapy
Locally advanced or 1 prior 2nd-generation o
) o Up to 2 prior lines
2a metastatic ALK- ALK TKI (ceritinib,
o o allowed
rearranged NSCLC alectinib, or brigatinib)
2-3 prior ALK TKiIs
Locally advanced or R o o
. (crizotinib, ceritinib, Up to 2 prior lines
2b metastatic ALK- o o
alectinib, brigatinib, or  allowed
rearranged NSCLC o
lorlatinib)
Locally advanced or o Up to one prior line
] Lorlatinib as the only
2c metastatic ALK- ] allowed before
prior ALK TKI therapy o
rearranged NSCLC lorlatinib
Locally advanced or o
] Naive to ALK TKI Up to one prior line
2d metastatic ALK-
therapy allowed
rearranged NSCLC
Locally advanced or o
] Not eligible for other
2e metastatic ALK- N/A
Phase 2 cohorts
rearranged NSCLC
Locally advanced or
metastatic solid tumor For whom no
2f with ALK N/A satisfactory standard
rearrangement or therapy exists
activating mutation
Source:[1][7]
Patient Eligibility Criteria
Table 2: Inclusion Criteria
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Criteria Details
=18 years. For Phase 2 Cohort 2f, patients =212
Age years and weighing >40 kg may be eligible.[1][6]
[8]
Phase 1: Histologically or cytologically
confirmed locally advanced or metastatic solid
tumor with a documented ALK rearrangement or
activating ALK mutation.[1][6][8] Phase 2
(Cohorts 2a-2e): Histologically or cytologically
Diagnosis confirmed locally advanced or metastatic

NSCLC with a documented ALK rearrangement.
[1][6] Phase 2 (Cohort 2f): Histologically or
cytologically confirmed locally advanced or
metastatic solid tumor with a documented ALK

rearrangement or activating ALK mutation.[1][6]

Disease Status

Phase 1: Must have evaluable disease (target or
non-target) according to RECIST 1.1. Phase 2:
Must have measurable disease according to
RECIST 1.1.[1][8]

Prior Therapy

Specific prior ALK TKI and
chemotherapy/immunotherapy as defined by the
cohort.[1]

Organ Function

Adequate organ function and bone marrow

reserve.[1][3]

Table 3: Exclusion Criteria
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Criteria Details

Patient's cancer has a known oncogenic driver

Other Oncogenic Drivers _
alteration other than ALK.[6][8]

Known allergy/hypersensitivity to excipients of

Hypersensitivity NVL-655.[6][8]

Major surgery within 4 weeks of study entry.[3]

[6]i8]

Recent Major Surgery

Ongoing Cancer Therapy Ongoing anticancer therapy.[6][8]

Actively receiving systemic treatment or direct
Concurrent Clinical Studies medical intervention on another therapeutic
clinical study.[6][8]

Experimental Protocols
Methodology for Assessment of Tumor Response:
RECIST 1.1

The ALKOVE-1 trial utilizes the Response Evaluation Criteria in Solid Tumors version 1.1
(RECIST 1.1) to provide a standardized and objective assessment of tumor response to
neladalkib.

1. Baseline Tumor Assessment:

o Lesion Selection: A maximum of five measurable target lesions are selected, with a
maximum of two lesions per organ.[9]

o Measurability Criteria: Measurable lesions are defined as those with a longest dimension of
=10 mm for solid lesions and a short axis of 215 mm for lymph nodes.[9]

o Sum of Diameters: The longest diameters of all target lesions are summed to calculate the
baseline "sum of diameters," which serves as a surrogate for overall tumor burden.[9]

2. Follow-up Tumor Assessments:
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Imaging is performed at regular intervals to evaluate changes in tumor size.

The sum of the longest diameters of the target lesions is compared to the baseline
measurement.

. Response Categories:

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions
compared to baseline.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to
qualify for PD.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions
from the smallest sum recorded since the start of treatment, with an absolute increase of at
least 5 mm. The appearance of one or more new lesions is also considered progressive
disease.

Methodology for Blinded Independent Central Review
(BICR)

To minimize bias in the evaluation of tumor response, the ALKOVE-1 trial employs a Blinded

Independent Central Review (BICR).

1

2

. Purpose:

To provide an objective and unbiased assessment of treatment outcomes, particularly for the
primary endpoint of Objective Response Rate (ORR).[1]

BICR is crucial in open-label studies where investigator knowledge of the treatment could
potentially influence their assessment.[1]

. Process:

Data Collection: Patient imaging scans (e.g., CT, MRI) are collected from the clinical sites.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://collectiveminds.health/articles/blinded-independent-central-review-bicr-complete-guide-for-clinical-trials
https://collectiveminds.health/articles/blinded-independent-central-review-bicr-complete-guide-for-clinical-trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Anonymization and Blinding: All patient and treatment allocation information is removed from
the scans to ensure the reviewers are blinded.

» Independent Review: A panel of independent, expert radiologists who are not involved in the
clinical trial review the anonymized scans.

o Standardized Criteria: The reviewers apply the RECIST 1.1 criteria consistently across all
scans.

» Adjudication: In cases of disagreement between reviewers, a third adjudicating reviewer may
be used to reach a consensus.

o Data Analysis: The final, centrally reviewed data is used for the primary analysis of the
study's endpoints.

Visualizations

ALK Signaling Pathway and alectinib's Mechanism of
Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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